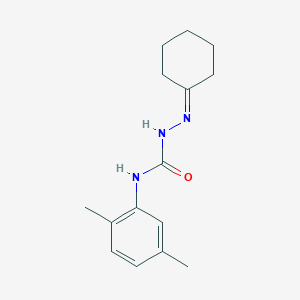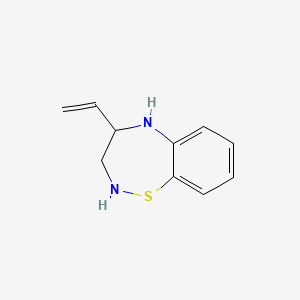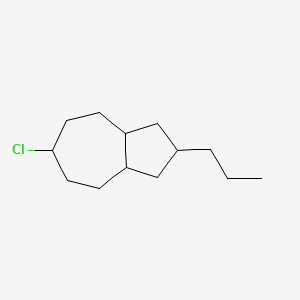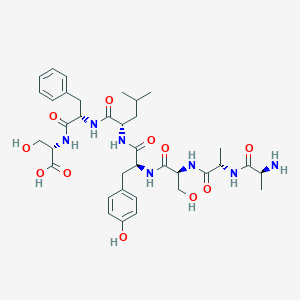
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine is a peptide compound composed of seven amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as HPLC (high-performance liquid chromatography), are employed to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products Formed
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine depends on its specific biological context. Generally, peptides interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved can include:
Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme Inhibition: Peptides can inhibit or activate enzymes, affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in cell culture media.
L-Tyrosyl-L-glutamine: Another peptide with distinct biological functions.
L-Phenylalanyl-L-serine: A dipeptide with unique properties.
Uniqueness
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. Its combination of hydrophobic and hydrophilic residues allows it to interact with various biological molecules, making it valuable in research and industrial applications.
Propiedades
Número CAS |
920521-25-1 |
|---|---|
Fórmula molecular |
C36H51N7O11 |
Peso molecular |
757.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H51N7O11/c1-19(2)14-25(32(49)40-26(15-22-8-6-5-7-9-22)34(51)43-29(18-45)36(53)54)39-33(50)27(16-23-10-12-24(46)13-11-23)41-35(52)28(17-44)42-31(48)21(4)38-30(47)20(3)37/h5-13,19-21,25-29,44-46H,14-18,37H2,1-4H3,(H,38,47)(H,39,50)(H,40,49)(H,41,52)(H,42,48)(H,43,51)(H,53,54)/t20-,21-,25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
RIPABRWOZGFCAH-DNYGYILZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)
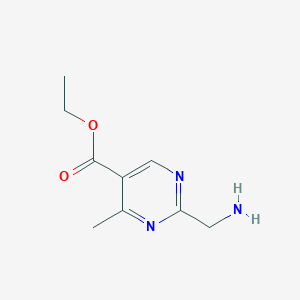
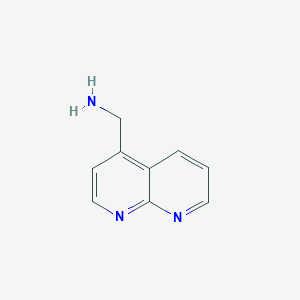
![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)

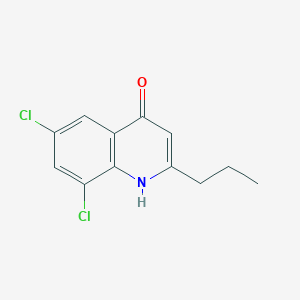
![4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol](/img/structure/B12624417.png)



